8-Hydroxy-2-tetralone
Overview
Description
8-Hydroxy-2-tetralone is a chemical compound that belongs to the tetralone family. It is also known as 8-Hydroxy-3,4-dihydronaphthalen-2(1H)-one . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of 8-Hydroxy-2-tetralone is C10H10O2 . It has a molecular weight of 162.19 .Physical And Chemical Properties Analysis
8-Hydroxy-2-tetralone has a density of 1.106 g/mL at 25 °C . The boiling point is 131 °C/11 mmHg, and the melting point is 18 °C .Scientific Research Applications
Herbicidal Activity
8-Hydroxy-2-tetralone and its derivatives, specifically 4,8-dihydroxy-1-tetralone (4, 8-DHT), have been synthesized and evaluated for their potential as green herbicides. Studies have shown that these compounds can inhibit the growth of various weeds at high concentrations, with certain derivatives displaying significant phytotoxic activities. This suggests that 4, 8-DHT compounds have potential applications as herbicides, offering an environmentally friendly alternative to traditional herbicides (Zhang et al., 2018).
Antileishmanial Activity
Research on Ampelocera edentula, a Bolivian plant used for treating cutaneous leishmaniasis, led to the isolation of 4-hydroxy-1-tetralone, a tetralone derivative. This compound has been shown to have significant activity against Leishmania species, a group of parasites causing leishmaniasis. Its efficacy in the treatment of New World cutaneous leishmaniasis makes it a promising candidate for developing new therapeutic agents (Fournet et al., 1994).
Synthesis of Abscisic Acid Analogues
Tetralone has been used as a starting material for synthesizing analogues of abscisic acid (ABA), a plant hormone. These tetralone-based ABA analogues were designed to incorporate essential structural elements of ABA while avoiding cyclization to inactive forms. Some of these analogues, like Tetralone ABA 8, have shown greater activity than ABA in plant bioassays, indicating their potential use in agricultural and botanical research (Nyangulu et al., 2006).
Neuropharmacological Research
8-Hydroxy-2-(di-n-propylamino)tetralin, a variant of 8-hydroxy-2-tetralone, has been extensively studied for its effects on serotonin receptors in the brain, particularly the 5-HT1A receptor. This compound has been used to investigate various neuropharmacological effects, such as its role in modulating mood, anxiety, and sexual behavior in animal models. These studies contribute to a better understanding of serotonin receptor function and the development of novel therapeutic agents for treating mental health disorders (Cervo & Samanin, 1987).
Safety And Hazards
properties
IUPAC Name |
8-hydroxy-3,4-dihydro-1H-naphthalen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-3,12H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUSBJBOSIRESA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342011 | |
Record name | 8-Hydroxy-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-2-tetralone | |
CAS RN |
53568-05-1 | |
Record name | 8-Hydroxy-2-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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